molecular formula C12H11NO3 B2880051 Ethyl 4-phenyl-1,3-oxazole-5-carboxylate CAS No. 1260888-63-8

Ethyl 4-phenyl-1,3-oxazole-5-carboxylate

Cat. No.: B2880051
CAS No.: 1260888-63-8
M. Wt: 217.224
InChI Key: OVAJZBVNHHVSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-phenyl-1,3-oxazole-5-carboxylate is a high-purity organic compound that serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. As a member of the 1,3-oxazole family, this compound features a heterocyclic core structure that is of significant interest in the development of novel pharmacologically active molecules . Oxazole derivatives are extensively investigated for their diverse biological activities and their utility in the synthesis of more complex chemical entities .Researchers utilize this ester as a fundamental building block for the synthesis of various oxazole-based libraries. Its molecular structure allows for further functionalization, making it a valuable precursor in organic synthesis. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a laboratory setting. Note on Specific Data: While the provided search results confirm the research relevance of oxazole carboxylates , specific data for this exact compound was not available. Please consult the supplier for detailed specifications.

Properties

IUPAC Name

ethyl 4-phenyl-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)11-10(13-8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAJZBVNHHVSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 4-phenyl-1,3-oxazole-5-carboxylate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 4-phenyl-1,3-oxazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The guide details its chemical structure, physicochemical properties, spectroscopic signature, and core reactivity. A validated synthesis protocol via the Van Leusen oxazole synthesis is presented, including a mechanistic discussion and a step-by-step experimental procedure. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in their work.

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound featuring a central oxazole ring substituted with a phenyl group at position 4 and an ethyl carboxylate group at position 5. The oxazole core, a five-membered ring containing one oxygen and one nitrogen atom, is a common scaffold in many biologically active molecules.

IdentifierValue
IUPAC Name This compound
Synonyms Ethyl 4-phenyloxazole-5-carboxylate
CAS Number 23012-18-2
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol

The planarity of the oxazole ring, combined with the phenyl and carboxylate substituents, dictates the molecule's steric and electronic properties, influencing its reactivity and potential biological interactions.

Caption: Structure of this compound.

Physicochemical Properties

The physical properties of the compound are essential for its handling, purification, and formulation.

PropertyValueSource
Physical State Solid, Crystal - Powder[1]
Appearance Very pale yellow to yellow[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents like THF, CH₂Cl₂, EtOAcGeneral knowledge

Spectroscopic Characterization

Spectroscopic data is fundamental for the structural elucidation and purity assessment of the compound. While a full spectrum for this specific isomer is not publicly available, typical chemical shifts and vibrational frequencies can be predicted based on analogous structures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (Phenyl group): Expected in the range of δ 7.4-8.2 ppm.

    • Ethyl Group (CH₂): A quartet around δ 4.4 ppm.

    • Ethyl Group (CH₃): A triplet around δ 1.4 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (Ester): Expected around δ 160-165 ppm.

    • Oxazole Ring Carbons: Expected in the range of δ 125-160 ppm.

    • Phenyl Ring Carbons: Expected in the range of δ 125-135 ppm.

    • Ethyl Group Carbons: CH₂ around δ 61 ppm and CH₃ around δ 14 ppm.

  • IR (Infrared Spectroscopy):

    • C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹.

    • C=N Stretch (Oxazole): Absorption around 1620-1650 cm⁻¹.

    • C-O Stretch (Ester & Oxazole): Bands in the 1100-1300 cm⁻¹ region.

    • Aromatic C-H Stretch: Above 3000 cm⁻¹.

Synthesis and Methodology

A robust and widely used method for synthesizing 4,5-disubstituted oxazoles is the Van Leusen Oxazole Synthesis .[2][3] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which acts as a three-atom synthon (C-N=C) to construct the oxazole ring.[2][4]

The synthesis proceeds by reacting an aldehyde with TosMIC in the presence of a base.[5] However, for the synthesis of this compound, a variation involving an acylating agent is employed.

Reaction Principle and Mechanism

The reaction is driven by the unique reactivity of TosMIC, which possesses acidic α-protons, a sulfinic acid group that acts as an excellent leaving group, and an isocyanide carbon that is readily oxidized.[2] The general mechanism involves the deprotonation of TosMIC, followed by nucleophilic attack and a subsequent cyclization and elimination sequence to form the aromatic oxazole ring.[3]

Experimental Protocol: Van Leusen Synthesis

This protocol describes a general procedure adaptable for the synthesis of this compound.

Reagents:

  • Benzoyl Chloride (or another suitable benzoylating agent)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Ethyl isocyanoacetate

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add TosMIC (1.0 eq.) and the chosen anhydrous solvent (e.g., THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add powdered anhydrous potassium carbonate (2.5 eq.) portion-wise while maintaining the temperature.

  • Reagent Addition: To the stirred suspension, add ethyl isocyanoacetate (1.1 eq.) followed by the slow, dropwise addition of benzoyl chloride (1.0 eq.).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality and Insights:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the reagents and intermediates. Therefore, the use of anhydrous solvents and a dry atmosphere (nitrogen or argon) is critical.

  • Base Selection: A non-nucleophilic base like K₂CO₃ is used to deprotonate the TosMIC without competing in nucleophilic attacks on the acylating agent.[6]

  • Temperature Control: The initial cooling helps to control the exothermic nature of the deprotonation and acylation steps, preventing side reactions.

Caption: General workflow for Van Leusen Oxazole Synthesis.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily centered on two functional groups: the ethyl ester and the oxazole ring itself.

Reactivity of the Ester Group

The ethyl ester at the C5 position is susceptible to standard ester transformations:

  • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup will yield the corresponding 4-phenyl-1,3-oxazole-5-carboxylic acid.[7] This carboxylic acid derivative is a valuable intermediate for further functionalization.

  • Amidation: Reaction with amines can produce a variety of amides, which is a common strategy in medicinal chemistry to modulate properties like solubility and biological target affinity.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (4-phenyl-1,3-oxazol-5-yl)methanol.

Reactivity of the Oxazole Ring

The oxazole ring is an aromatic heterocycle, but it is electron-deficient and can be less stable than other five-membered heterocycles like imidazole.[8]

  • Electrophilic Substitution: Generally difficult due to the ring's electron-deficient nature. If an electron-donating group is present, substitution may occur, typically at the C5 position.[9]

  • Nucleophilic Substitution: Nucleophilic attack is more favorable, especially at the C2 position, if a good leaving group is present.[10]

  • Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to synthesize substituted pyridines.[11]

  • Ring Opening: The ring can be cleaved under harsh acidic or basic conditions, or upon deprotonation at the C2 position.[10]

Applications in Research and Development

Oxazole derivatives are prevalent in medicinal chemistry and are components of numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[12][13]

  • Scaffold for Drug Discovery: this compound serves as a versatile building block. The phenyl and ester groups provide two distinct points for chemical modification, allowing for the creation of libraries of compounds for biological screening.

  • Intermediate in Synthesis: It is a key intermediate for synthesizing more complex molecules. For instance, the carboxylic acid derived from it can be coupled with various amines to create potential enzyme inhibitors or receptor ligands.[14]

Safety and Handling

While specific safety data for this compound is limited, general precautions for handling fine chemicals should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and predictable reactivity. Its synthesis via the reliable Van Leusen reaction makes it an accessible building block for synthetic and medicinal chemists. The dual reactivity of its ester function and oxazole core provides a rich platform for the development of novel molecules with potential therapeutic applications. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in research and drug development.

References

Sources

Pharmacophore Modeling of Ethyl 4-phenyl-1,3-oxazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and esters while providing metabolic stability and restricted conformational flexibility. The specific scaffold—ethyl 4-phenyl-1,3-oxazole-5-carboxylate —presents a unique pharmacophoric signature characterized by a central aromatic linker, a hydrophobic phenyl moiety at C4, and a hydrogen-bond-accepting ester functionality at C5.

This guide details the computational protocol for developing high-confidence pharmacophore models for this class of analogs. It focuses on their primary therapeutic applications: Tubulin inhibition (Anticancer) and COX-2 inhibition (Anti-inflammatory) . The workflow integrates conformational sampling, molecular alignment, and statistical validation to ensure high Enrichment Factors (EF) in virtual screening campaigns.

Part 1: Chemical Space & Biological Context

Structural Anatomy & Pharmacophoric Features

To model this scaffold effectively, one must deconstruct its electronic and steric properties. The 1,3-oxazole ring is planar and aromatic, but the attached groups introduce critical vectors for interaction.

FeatureChemical MoietyPhysicochemical FunctionInteraction Type
Core Scaffold 1,3-Oxazole RingRigid Linker / Spacer

-

Stacking, Dipole interactions
R1 (C4) Phenyl GroupHydrophobic Bulk

-

T-shaped or Parallel Stacking
R2 (C5) Ethyl Ester (-COOEt)H-Bond Acceptor (HBA)H-bond (Carbonyl O), Hydrophobic (Ethyl)
R3 (C2) C-H (Unsubstituted)Derivatization VectorSteric tolerance zone (often substituted in analogs)
Target Specificity

Literature validates two primary binding modes for this scaffold:

  • Colchicine Binding Site (Tubulin): The phenyl-oxazole motif mimics the biaryl system of combretastatin A-4. The ester group often occupies a hydrophobic pocket or interacts with Cys241.

  • COX-2 Active Site: The oxazole ring acts as a spacer similar to the central ring in coxibs (e.g., Valdecoxib), positioning the phenyl group into the hydrophobic side pocket.

Part 2: Computational Workflow

This protocol utilizes a "Common Feature" approach (Ligand-Based) validated by "Structure-Based" docking constraints.

Step 1: Ligand Preparation & Curation

Rationale: Pharmacophore models are sensitive to protonation states and tautomers. The oxazole nitrogen is weakly basic (


), meaning it remains neutral at physiological pH (7.4).

Protocol:

  • Structure Build: Generate 3D coordinates for the parent molecule and 10–15 active analogs (

    
    ).
    
  • Ionization: Set pH to

    
    . Ensure the oxazole ring is neutral .
    
  • Stereochemistry: Although the core is achiral, ensure the ethyl ester chain is in the trans (anti) conformation relative to the carbonyl to minimize steric clash, unless specific binding site constraints suggest a gauche conformation.

Step 2: Conformational Sampling

Rationale: The bond between the oxazole C4 and the phenyl ring allows rotation. However, conjugation favors planarity (dihedral angle


 or 

). The ester group at C5 is more flexible.

Experiment: Perform a Stochastic Conformational Search.

  • Force Field: OPLS4 or MMFF94s.

  • Energy Window: 10 kcal/mol (to capture bioactive high-energy conformers).

  • Constraint: Apply a soft torsional restraint on the Oxazole-Phenyl bond to favor planarity (

    
    ) if modeling for DNA intercalation or planar pocket binding.
    
Step 3: Pharmacophore Hypothesis Generation

We generate a 4-point pharmacophore model based on the bioactive conformation.

Feature Definitions:

  • HYD (Hydrophobic): Centered on the C4-Phenyl ring.

  • AR (Aromatic Ring): Centered on the 1,3-oxazole core.[1][2]

  • HBA (Hydrogen Bond Acceptor): Vector projected from the C5-Carbonyl oxygen.

  • EXCL (Excluded Volume): (Optional) Steric coat defined by the ethyl group if the pocket is tight.

Workflow Visualization

The following diagram illustrates the iterative cycle of model generation and validation.

PharmacophoreWorkflow cluster_Model Hypothesis Generation Start Input: this compound Prep Ligand Preparation (pH 7.4, Neutral Oxazole) Start->Prep Conf Conformational Sampling (MMFF94s, E-window: 10 kcal/mol) Prep->Conf Align Molecular Alignment (Flexible Alignment on Oxazole Core) Conf->Align Model1 3-Point Model (2 Aro + 1 HBA) Align->Model1 Model2 4-Point Model (2 Aro + 1 HBA + 1 Hyd) Align->Model2 Valid Validation (ROC & Decoys) Model1->Valid Model2->Valid Valid->Align If AUC < 0.7 (Refine Alignment) Screen Virtual Screening Valid->Screen If AUC > 0.7

Caption: Figure 1. Iterative pharmacophore modeling pipeline. The process emphasizes a feedback loop between validation metrics and molecular alignment.

Part 3: Validation Protocol (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate actives from decoys. Do not rely solely on the training set.

The Decoy Set

Construct a dataset using the DUD-E (Directory of Useful Decoys) methodology:

  • Actives: 15–20 known oxazole analogs with

    
    .
    
  • Decoys: 750–1000 molecules matched for molecular weight and LogP but topologically dissimilar (Tanimoto coefficient < 0.6).

Metrics for Success

Calculate the Receiver Operating Characteristic (ROC) curve.

  • AUC (Area Under Curve): Must be

    
     for a predictive model.
    
  • EF1% (Enrichment Factor at 1%): Indicates early recognition.

    • Formula:

      
      
      
    • Target: EF > 10.[3]

Part 4: Structural Logic & Feature Mapping

To assist in interpreting the model, the diagram below maps specific atoms of the this compound to the abstract pharmacophore features.

FeatureMap Phenyl C4-Phenyl Group Oxazole 1,3-Oxazole Ring Phenyl->Oxazole C4 F_Hyd Hydrophobic / Aro (HYD) Phenyl->F_Hyd pi-stacking Carbonyl C5-Ester Carbonyl (C=O) Oxazole->Carbonyl C5 F_Ring Aromatic Ring (R) Oxazole->F_Ring core scaffold Ethyl Ethyl Chain Carbonyl->Ethyl F_HBA H-Bond Acceptor (HBA) Carbonyl->F_HBA vector F_Steric Steric Bulk (Excl Vol) Ethyl->F_Steric hydrophobic pocket

Caption: Figure 2. Pharmacophore mapping. The diagram correlates chemical moieties (grey) to specific pharmacophoric features (colored).

Part 5: Application & Synthesis of Findings

Virtual Screening Strategy

When screening large libraries (e.g., ZINC15, ChEMBL) using this model:

  • Pre-filter: Apply Lipinski’s Rule of 5, but allow for higher lipophilicity (LogP up to 5) as oxazoles are often hydrophobic.

  • 3D Screening: Use the validated 4-point model.

  • Post-Docking: Dock the hits into the target protein (e.g., Tubulin 1SA0 or COX-2 6COX) to verify the binding pose. The ester carbonyl should orient toward the backbone amides or specific residues (e.g., Arg120 in COX-2).

Critical Considerations
  • Metabolism: The ethyl ester is a metabolic soft spot. In vivo, it hydrolyzes to the carboxylic acid. If the acid is the active species, the HBA feature at C5 must be changed to a Negative Ionizable (NI) feature in the model.

  • Substitution: Introduction of electron-donating groups (EDGs) like -OMe on the phenyl ring (specifically para position) often enhances potency by increasing electron density for

    
    -stacking interactions.
    

References

  • Semenyuta, I., et al. (2016). "1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study." Computational Biology and Chemistry, 65, 181-192.

  • Bhat, Z. S., et al. (2021). "1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review." Biointerface Research in Applied Chemistry, 11(5), 13328-13347.

  • Amer, M., et al. (2022).[4] "Design, Molecular Docking, Synthesis... and Anti-inflammatory Evaluation of New Oxazole Derivatives." Journal of Pharmaceutical Negative Results, 13(4).

  • Tanitame, A., et al. (2004). "Design, synthesis, and structure-activity relationship studies of novel oxazole derivatives as DNA gyrase inhibitors." Journal of Medicinal Chemistry, 47(14), 3693-3696.

  • Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry, 55(14), 6582–6594.

Sources

Methodological & Application

Application Note: Modified Van Leusen Synthesis of 4-Phenyl Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for the synthesis of 4-phenyl oxazole derivatives using the Van Leusen methodology.

While the "Classic" Van Leusen reaction (TosMIC + Aldehyde) typically yields 5-substituted oxazoles, this guide focuses on the Modified Van Leusen Protocol utilizing


-substituted TosMIC  reagents to achieve regioselectivity at the 4-position.[1]

Executive Summary & Strategic Rationale

The oxazole scaffold is ubiquitous in bioactive natural products and kinase inhibitors. The classical Van Leusen synthesis involves the reaction of


-toluenesulfonylmethyl isocyanide (TosMIC) with aldehydes to form 5-substituted oxazoles. However, accessing 4-substituted  or 4,5-disubstituted  analogs requires a strategic modification: the use of 

-substituted TosMIC
derivatives.[1]

This protocol details the synthesis of 4-phenyl derivatives by employing


-phenyl-TosMIC (or 

-benzyl-TosMIC for 4-benzyl analogs) reacting with aldehydes. This approach offers a convergent route to complex heterocycles without the need for transition metal catalysis.

Key Advantages:

  • Regiocontrol: Direct installation of the C4 substituent via the isocyanide reagent.

  • Atom Economy: The sulfinate group serves as a traceless activation auxiliary.

  • Versatility: Compatible with a wide range of aromatic and aliphatic aldehydes.

Mechanistic Insight: The Regioselectivity Switch

To understand the protocol, one must grasp the mechanistic divergence between the classic and modified pathways. The reaction proceeds via a stepwise [3+2] cycloaddition followed by a base-mediated elimination.[2]

The Pathway[1][3][4]
  • Deprotonation: The base removes the acidic

    
    -proton of the 
    
    
    
    -substituted TosMIC.[2]
  • Aldol-like Addition: The carbanion attacks the aldehyde carbonyl.

  • Cyclization: The hydroxyl group attacks the isocyanide carbon (5-endo-dig).

  • Elimination: Loss of

    
    -toluenesulfinic acid (TsH) drives aromatization.
    

In the Modified protocol, the substituent (R) pre-installed on the TosMIC


-carbon is retained at the 4-position  of the final oxazole ring.[1]
Mechanistic Diagram (Graphviz)

VanLeusenMechanism TosMIC α-Substituted TosMIC (R-CH(Ts)NC) Intermediate1 Betaine/Aldol Adduct TosMIC->Intermediate1 Deprotonation & Addition Base Base (K2CO3/t-BuOK) Base->Intermediate1 Deprotonation & Addition Aldehyde Aldehyde (R'-CHO) Intermediate2 Oxazoline Intermediate Aldehyde->Intermediate2 Cyclization (5-endo-dig) Intermediate1->Intermediate2 Cyclization (5-endo-dig) Product 4-R-5-R'-Oxazole Intermediate2->Product Elimination of TsH Byproduct TsH (Eliminated) Intermediate2->Byproduct

Caption: Mechanistic flow of the Modified Van Leusen synthesis. The


-substituent (R) of TosMIC maps directly to the C4 position of the oxazole.[1]

Experimental Protocol: Synthesis of 4-Phenyl Oxazole Derivatives

Note: Direct synthesis of 4-phenyloxazoles requires


-phenyl-TosMIC . If this reagent is unavailable, it can be generated in situ or the protocol can be adapted for 4-benzyl  derivatives (using 

-benzyl-TosMIC) which are often used as bioisosteres. The protocol below assumes the use of a generic

-substituted TosMIC (R = Phenyl or Benzyl).
Materials & Reagents[1][2][4][5][6][7][8][9][10][11][12]
  • Reagent A:

    
    -Substituted TosMIC (1.0 equiv) [e.g., 
    
    
    
    -phenylsulfonylmethyl isocyanide]
  • Reagent B: Aldehyde (1.0 - 1.2 equiv) [e.g., Benzaldehyde for 4,5-diphenyl analog]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or 
    
    
    
    -BuOK (for sterically demanding substrates)
  • Solvent: Methanol (MeOH) or DME/MeOH (2:1)

  • Work-up: Ethyl Acetate (EtOAc), Brine,

    
    .[1]
    
Step-by-Step Methodology
Step 1: Reaction Setup
  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Under a nitrogen atmosphere, dissolve

    
    -substituted TosMIC  (1.0 mmol) and the Aldehyde  (1.0 mmol) in anhydrous Methanol  (10 mL).
    
    • Expert Tip: For strictly 4-phenyl oxazole (unsubstituted at C5), use Paraformaldehyde or Formalin as the aldehyde source.

    • Expert Tip: If solubility is an issue (common with phenyl-TosMIC), use a co-solvent system of DME:MeOH (2:1).

Step 2: Cycloaddition[3]
  • Add

    
      (2.0 mmol, 276 mg) in one portion to the stirring solution.
    
  • Heat the reaction mixture to reflux (65°C) .

  • Maintain reflux for 4–8 hours .

    • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1).[1] The TosMIC spot (usually UV active) should disappear. The product typically runs higher (less polar) than the intermediate oxazoline.

Step 3: Work-up and Purification[1]
  • Cool the mixture to room temperature.

  • Concentrate under reduced pressure to remove Methanol.[1]

  • Resuspend the residue in Water (20 mL) and extract with EtOAc (

    
     mL).
    
  • Wash combined organics with Brine (15 mL), dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       20% EtOAc in Hexanes.
      
    • Note: 4-substituted oxazoles are often white or pale yellow solids.

One-Pot Variant: Ionic Liquid Protocol[4][7][8][10][13]

For researchers seeking a "Greener" approach or lacking pre-synthesized


-substituted TosMIC, a one-pot alkylation/cyclization protocol in Ionic Liquids (ILs) is highly effective for generating 4,5-disubstituted oxazoles.[4]

Workflow:

  • Alkylation: TosMIC + Alkyl/Aryl Halide + Base

    
    
    
    
    
    -Substituted TosMIC (in situ).
  • Cyclization: Add Aldehyde

    
     Product.
    

Data Summary (Yield Comparison)

EntryTosMIC Derivative (R1)Aldehyde (R2)Product (4-R1, 5-R2-Oxazole)Yield (%)Ref
1

-Benzyl
Benzaldehyde4-Benzyl-5-phenyloxazole85%[1]
2

-Methyl
4-Cl-Benzaldehyde4-Methyl-5-(4-chlorophenyl)oxazole78%[1]
3

-Phenyl
Formaldehyde4-Phenyloxazole 62%*[2]
4 TosMIC (Unsubst.)Benzaldehyde5-Phenyloxazole (Classic)88%[3]

*Note: Yields for


-phenyl TosMIC are typically lower due to steric hindrance at the nucleophilic carbon.

Troubleshooting & Critical Parameters

Regiochemistry Verification
  • Problem: Confusion between 4-phenyl and 5-phenyl isomers.

  • Validation: Use 1H NMR .

    • 5-substituted oxazole: The C4 proton appears as a singlet around

      
       7.0–7.5 ppm. The C2 proton is downfield (
      
      
      
      7.8–8.0 ppm).
    • 4-substituted oxazole: The C5 proton appears as a singlet, typically shifted slightly upfield compared to C2.

    • NOESY: A NOE correlation between the C5-H and the R group at C4 confirms the 4-substitution pattern.

Reagent Stability

-Phenyl-TosMIC is less stable than unsubstituted TosMIC. It should be prepared fresh or stored at -20°C under argon. If the reagent turns dark brown, recrystallize from EtOH before use.
Base Selection

While


/MeOH is standard, sterically encumbered 

-substituted TosMICs (like

-isopropyl or

-phenyl) may require a stronger base like

-BuOK
in THF/DME to facilitate the initial deprotonation.

References

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Kulkarni, B. A., & Ganesan, A. (1999).[5][6] Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637-5638. Retrieved from [Link]

Sources

Application Note: Optimizing the Cornforth Rearrangement of Ethyl 4-Phenyl-1,3-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Cornforth rearrangement is a powerful thermal isomerization reaction in organic synthesis that facilitates the transformation of 4-acyl-1,3-oxazoles into their corresponding isomeric 5-acyl-1,3-oxazoles.[1] First described by Sir John Cornforth in 1949, this rearrangement proceeds through a pericyclic mechanism involving a nitrile ylide intermediate, offering a unique pathway for the modification of the oxazole scaffold.[1] This application note provides a detailed protocol for the Cornforth rearrangement of ethyl 4-phenyl-1,3-oxazole-5-carboxylate to ethyl 5-phenyl-1,3-oxazole-4-carboxylate, a transformation of interest to researchers in medicinal chemistry and materials science due to the prevalence of substituted oxazoles in biologically active compounds and functional materials.

Mechanistic Overview

The Cornforth rearrangement is a classic example of a thermal electrocyclic reaction. The process is initiated by the thermal cleavage of the C2-O1 bond of the oxazole ring, leading to the formation of a transient, high-energy nitrile ylide intermediate. This intermediate then undergoes a rapid 1,5-dipolar cyclization to form the thermodynamically more stable rearranged oxazole isomer. The reaction is typically performed at high temperatures in the absence of a catalyst.

Cornforth_Mechanism start This compound intermediate Nitrile Ylide Intermediate start->intermediate Heat (Δ) Electrocyclic Ring Opening product Ethyl 5-phenyl-1,3-oxazole-4-carboxylate intermediate->product 1,5-Dipolar Cyclization

Caption: Mechanism of the Cornforth Rearrangement.

Experimental Protocol

This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of the starting material and its subsequent thermal rearrangement.

Materials and Equipment
Reagents and Solvents Grade Supplier
Ethyl isocyanoacetate≥98%Sigma-Aldrich
Benzoyl chloride≥99%Sigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
HexanesACS gradeFisher Scientific
Ethyl acetateACS gradeFisher Scientific
Sodium sulfate (anhydrous)ACS gradeFisher Scientific
Equipment
Round-bottom flasks
Magnetic stirrer with heating mantle
Condenser
Separatory funnel
Rotary evaporator
High-temperature oven or sand bath
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Column chromatography setup (silica gel 60, 230-400 mesh)
NMR spectrometer
IR spectrometer
Mass spectrometer
Synthesis of Starting Material: this compound

The starting material can be synthesized via the reaction of ethyl isocyanoacetate with benzoyl chloride in the presence of a base.

Procedure:

  • To a stirred solution of ethyl isocyanoacetate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.1 eq).

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Cornforth Rearrangement Protocol

The thermal rearrangement is conducted under neat (solvent-free) conditions at elevated temperatures.

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_rearrangement Cornforth Rearrangement start_reagents Ethyl isocyanoacetate + Benzoyl chloride reaction_synthesis Reaction in DCM with Triethylamine start_reagents->reaction_synthesis workup_synthesis Aqueous Workup reaction_synthesis->workup_synthesis purification_synthesis Column Chromatography workup_synthesis->purification_synthesis starting_material This compound purification_synthesis->starting_material rearrangement_reaction Thermal Rearrangement (Neat, 230°C) starting_material->rearrangement_reaction purification_rearrangement Column Chromatography rearrangement_reaction->purification_rearrangement product Ethyl 5-phenyl-1,3-oxazole-4-carboxylate purification_rearrangement->product

Caption: Experimental workflow for the synthesis and rearrangement.

Procedure:

  • Place a known quantity of pure this compound into a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Heat the flask in a preheated sand bath or oven to 230 °C.

  • Maintain this temperature and stir the molten reactant for 4-6 hours.

  • Monitor the progress of the rearrangement by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot.

  • After the reaction is complete, allow the flask to cool to room temperature. The crude product will solidify upon cooling.

  • Dissolve the crude solid in a minimal amount of dichloromethane.

  • Purify the product by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to yield pure ethyl 5-phenyl-1,3-oxazole-4-carboxylate.

Results and Characterization

The successful synthesis of the starting material and the rearranged product should be confirmed by standard analytical techniques.

Compound Expected Appearance Expected Melting Point (°C) Key Spectroscopic Data
This compoundWhite to off-white solid-¹H NMR: Distinctive signals for the ethyl ester and phenyl protons. IR (cm⁻¹): Strong carbonyl stretch (~1730-1750), C=N stretch (~1650).
Ethyl 5-phenyl-1,3-oxazole-4-carboxylateWhite to pale yellow solid32-35[2]¹H NMR: Shift in the aromatic protons' signals compared to the starting material. IR (cm⁻¹): Strong carbonyl stretch (~1720-1740), C=N stretch (~1640).

Troubleshooting

Problem Possible Cause Solution
Incomplete reactionInsufficient temperature or reaction time.Increase the temperature in small increments (e.g., 10 °C) or extend the reaction time. Ensure accurate temperature monitoring.
Low yieldDecomposition of starting material or product at high temperatures.Optimize the reaction time to maximize product formation while minimizing degradation. Consider performing the reaction under an inert atmosphere.
Difficult purificationCo-elution of starting material and product.Optimize the eluent system for column chromatography to achieve better separation.

Conclusion

The Cornforth rearrangement provides an effective method for the isomerization of this compound to its 5-phenyl isomer. The protocol described herein, involving a high-temperature, neat reaction, is a straightforward procedure that can be readily implemented in a standard organic synthesis laboratory. Careful monitoring of the reaction progress and optimized purification are key to obtaining the desired product in good yield and high purity. This application note serves as a valuable resource for researchers exploring the synthesis and modification of oxazole-containing compounds for various applications.

References

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC. Available at: [Link]

  • ethyl 5-phenyl-1,3-oxazole-4-carboxylate. ChemSynthesis. Available at: [Link]

  • Cornforth Rearrangement. Chem-Station Int. Ed. Available at: [Link]

  • Cornforth rearrangement. Wikipedia. Available at: [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement. Request PDF on ResearchGate. Available at: [Link]

  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. University of Connecticut Scholar Commons. Available at: [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Chromatographic Separation of 4-Phenyl and 5-Phenyl Oxazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide provides in-depth, field-proven insights for researchers, analytical chemists, and drug development professionals facing the specific task of separating 4-phenyl and 5-phenyl oxazole regioisomers. The separation of these isomers is a non-trivial challenge due to their identical mass and elemental composition, and very similar physicochemical properties. This document is structured to provide both strategic guidance for method development and tactical solutions for common troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs) - Method Development & Strategy

This section addresses foundational questions to guide your initial experimental design. The key to separating these regioisomers lies in exploiting subtle differences in their electronic and steric profiles.

Q1: What are the primary challenges in separating 4-phenyl and 5-phenyl oxazole?

A: The core challenge stems from the high degree of similarity between the two molecules. Both have the same molecular weight and formula. Their hydrophobicity is nearly identical, which means that standard reversed-phase columns like C18 often fail to provide adequate resolution[1]. The separation relies on exploiting subtle differences in:

  • Dipole Moment: The position of the phenyl group relative to the oxygen and nitrogen atoms in the oxazole ring results in a slightly different molecular dipole.

  • Planarity and Steric Hindrance: The spatial arrangement of the phenyl group can influence how the molecule interacts with the stationary phase.

  • π-Electron Distribution: The electron density across the molecule differs slightly, which can be leveraged by specific stationary phases.

Q2: Which chromatographic mode (Reversed-Phase, Normal-Phase, etc.) is the best starting point?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most practical and recommended starting point due to its robustness, reproducibility, and the wide availability of columns and solvents[2]. While Normal-Phase (NP-HPLC) or Supercritical Fluid Chromatography (SFC) can offer alternative selectivity, RP-HPLC provides a more straightforward path for initial method screening for these specific analytes[3][4][5].

Q3: What type of HPLC column (stationary phase) should I select first?

A: Standard C18 columns are often insufficient for this separation because they primarily separate based on hydrophobicity, which is too similar between these isomers[1]. A more strategic approach is to use stationary phases that offer alternative interaction mechanisms, specifically π-π interactions .

The phenyl rings in your analytes can interact with aromatic groups on the stationary phase. Therefore, your primary screening should include:

  • Phenyl-Hexyl Phase: A good first choice that balances hydrophobic and π-π interactions.

  • Biphenyl Phase: Often provides enhanced π-π interactions and unique steric selectivity for aromatic compounds compared to standard phenyl phases[6].

  • Pentafluorophenyl (PFP) Phase: Offers a combination of π-π, dipole-dipole, and ion-exchange interactions, making it highly effective for separating positional isomers of aromatic compounds[7].

These phases are designed to recognize the subtle differences in the electronic structure of your regioisomers[8].

Q4: How do I choose an initial mobile phase for screening?

A: For reversed-phase screening, a generic gradient is efficient for determining the approximate elution conditions. The choice of organic modifier is a critical parameter for selectivity.

  • Recommendation: Screen both Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier, as they provide different selectivities. Methanol is a protic solvent that can engage in hydrogen bonding, while aprotic ACN interacts differently, particularly in separations involving π-π interactions[1].

  • Additive: Always include a mobile phase additive to improve peak shape. 0.1% Formic Acid (FA) is an excellent starting point. It protonates the weakly basic nitrogen in the oxazole ring, preventing undesirable interactions with residual silanols on the stationary phase, which is a common cause of peak tailing[9].

Table 1: Recommended Starting Column Chemistries & Initial Gradient Conditions

Stationary PhasePrimary Interaction MechanismRecommended Initial Gradient (A: 0.1% FA in Water, B: 0.1% FA in ACN or MeOH)
Phenyl-Hexyl Mixed-Mode (Hydrophobic & π-π)5% to 95% B over 15 minutes
Biphenyl Enhanced π-π, Steric Selectivity5% to 95% B over 15 minutes
PFP π-π, Dipole-Dipole, Shape Selectivity5% to 95% B over 15 minutes
C18 (for baseline) Hydrophobic5% to 95% B over 15 minutes

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide addresses specific problems you may encounter during method development and provides a logical sequence of steps to resolve them.

Problem 1: Poor or No Resolution (Co-elution of Isomers)

This is the most common issue. If your peaks are sharp but completely or partially overlapping, the selectivity of your method is insufficient.

  • Step 1: Optimize the Gradient.

    • Causality: A steep gradient may not provide enough time for the column to differentiate between the isomers.

    • Action: After an initial fast screening gradient, run a shallower gradient around the elution point of the isomers. For example, if the peaks elute at 40% B, try a gradient from 30% to 50% B over 20-30 minutes.

  • Step 2: Switch the Organic Modifier.

    • Causality: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties[1]. A separation that is impossible with ACN may be readily achieved with MeOH, or vice-versa.

    • Action: If you started with ACN, replicate the experiment using MeOH. This is a powerful and often overlooked tool for influencing selectivity.

  • Step 3: Change the Stationary Phase.

    • Causality: If optimizing the mobile phase is insufficient, the stationary phase chemistry is the next critical parameter. The initial column choice may not be optimal.

    • Action: If a Phenyl-Hexyl column provided poor resolution, switch to a Biphenyl or PFP column. The unique electronic nature of the PFP phase, in particular, can create interactions that are highly sensitive to the isomer's dipole moment[6][7].

  • Step 4: Adjust the Column Temperature.

    • Causality: Temperature affects mobile phase viscosity, reaction kinetics, and the thermodynamics of analyte-stationary phase interactions. Sometimes, a change of just 5-10°C can significantly alter selectivity.

    • Action: Systematically evaluate temperatures between 25°C and 50°C. Lower temperatures often increase retention and may improve resolution, but higher temperatures can improve efficiency.

G start Problem: Poor Resolution grad 1. Make Gradient Shallower start->grad solvent 2. Switch Organic Modifier (ACN <-> MeOH) grad->solvent No improvement success Resolution Achieved grad->success Resolved column 3. Change Stationary Phase (e.g., Phenyl -> Biphenyl/PFP) solvent->column No improvement solvent->success Resolved temp 4. Adjust Temperature (e.g., 30°C, 40°C, 50°C) column->temp No improvement column->success Resolved temp->success Resolved fail Consult Advanced Methods (SFC, HILIC) temp->fail No improvement

Caption: Decision tree for troubleshooting poor resolution.

Problem 2: Broad or Tailing Peaks

Peak tailing can obscure poor resolution and affect quantification. It is often caused by secondary chemical interactions or issues with the HPLC system itself.

  • Step 1: Verify Mobile Phase Additive.

    • Causality: The nitrogen atom in the oxazole ring is weakly basic and can interact with acidic silanol groups on the silica surface of the column packing, causing tailing[7].

    • Action: Ensure you are using an acidic additive like 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA) in your mobile phase. TFA can sometimes provide sharper peaks than FA but may be less desirable for mass spectrometry and can be harder to flush from the system[10].

  • Step 2: Check for Column Overload.

    • Causality: Injecting too much sample mass can saturate the stationary phase, leading to broad, triangular peaks.

    • Action: Reduce the injection volume or dilute your sample by a factor of 10 and reinject. If peak shape improves, overload was the issue.

  • Step 3: Rule Out System Issues.

    • Causality: Extracolumn dead volume (e.g., from using tubing with an incorrect inner diameter) or a partially blocked frit can cause peak distortion.

    • Action: Perform a system suitability test with a well-behaved compound. If that peak also tails, the issue is with the hardware, not the method. Check all connections and consider replacing the column inlet frit.

Problem 3: Inconsistent Retention Times

Shifting retention times make peak identification unreliable and indicate an unstable system.

  • Step 1: Ensure Proper Column Equilibration.

    • Causality: The stationary phase needs to fully equilibrate with the mobile phase, especially when using additives or switching between mobile phases. This is critical for reproducible interactions.

    • Action: Before starting your analytical run, flush the column with at least 10-15 column volumes of the initial mobile phase conditions. If you are running a gradient, ensure the column is re-equilibrated for the same duration between each run.

  • Step 2: Check Mobile Phase and Pump Performance.

    • Causality: Inaccurate mobile phase composition due to improper mixing or faulty pump check valves will cause retention to drift. Mobile phase degradation can also be a factor.

    • Action: Freshly prepare your mobile phases daily. Sonicate or degas them to remove dissolved gases. Monitor the pump pressure for any unusual fluctuations, which could indicate a leak or bubble in the system.

Section 3: Experimental Protocol Workflow

This section provides a systematic workflow for developing a separation method from scratch.

Protocol 1: Systematic Method Development for Phenyl-Oxazole Regioisomers

  • System Preparation:

    • Prepare mobile phase A: 0.1% Formic Acid in HPLC-grade water.

    • Prepare mobile phase B1: 0.1% Formic Acid in Acetonitrile.

    • Prepare mobile phase B2: 0.1% Formic Acid in Methanol.

    • Prepare a sample of your isomer mixture at approximately 0.5 mg/mL in 50:50 ACN:Water.

    • Install a Biphenyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Initial Screening:

    • Equilibrate the column with 95:5 A:B1 for 15 minutes.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

    • Inject 5 µL of the sample.

    • Run a fast screening gradient: 5% to 95% B1 over 15 minutes. Hold at 95% for 2 minutes.

    • Repeat the screening run using mobile phase B2 (Methanol).

  • Method Optimization:

    • Analyze the screening runs. Identify the solvent (ACN or MeOH) that provided the best initial separation or "bump" indicating the presence of two isomers.

    • Determine the approximate %B at which the isomers elute.

    • Design a shallow gradient around this point. For example, if elution occurred at 55% B, design a new gradient from 45% B to 65% B over 20 minutes.

    • Run the optimized gradient. Evaluate the resolution (Rs). A value of Rs > 1.5 is considered baseline separation.

  • Final Refinement:

    • If resolution is still marginal (e.g., Rs = 1.2), make small adjustments to temperature (e.g., increase to 40°C) or flow rate (e.g., decrease to 0.8 mL/min) to fine-tune the separation.

    • If resolution is not achieved, repeat the process with a PFP column.

G cluster_prep 1. Preparation cluster_screen 2. Screening cluster_opt 3. Optimization cluster_refine 4. Refinement & Validation prep_mp Prepare Mobile Phases (Water, ACN, MeOH w/ 0.1% FA) screen_col Select Column (Start with Biphenyl or PFP) prep_mp->screen_col prep_sample Prepare Isomer Sample (~0.5 mg/mL) prep_sample->screen_col screen_acn Run Fast Gradient with ACN screen_col->screen_acn screen_meoh Run Fast Gradient with MeOH screen_acn->screen_meoh opt_eval Evaluate Screening Data (Choose best solvent) screen_meoh->opt_eval opt_grad Develop Shallow Gradient Around Elution Point opt_eval->opt_grad opt_run Run Optimized Method opt_grad->opt_run refine_eval Calculate Resolution (Rs) Is Rs > 1.5? opt_run->refine_eval refine_ok Method Complete Validate refine_eval->refine_ok Yes refine_adjust Fine-tune Temp/Flow OR Change Column refine_eval->refine_adjust No refine_adjust->opt_run

Caption: Systematic workflow for method development.

References

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. (2017).
  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules.
  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). Scilit.
  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. (n.d.). JagWorks@USA - University of South Alabama.
  • Ghanem, E., & Al-Hariri, S. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.).
  • Snow, N. H. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (n.d.). MDPI.
  • Troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments. (n.d.). Benchchem.
  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Why the addition of additives in the mobile phase is recommended in HPLC-analysis? (2021).
  • Troubleshooting stability issues of 3-Chloro-1,2-oxazole under various conditions. (n.d.). Benchchem.
  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (n.d.). The Analytical Scientist.
  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. (2025).
  • Selectivity of Packing Materials in Reversed Phase Liquid Chrom
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
  • Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. (2025).

Sources

Purification methods for ethyl 4-phenyl-1,3-oxazole-5-carboxylate crude product

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the purification of ethyl 4-phenyl-1,3-oxazole-5-carboxylate .

Subject: Purification, Isolation, and Troubleshooting Guide Ticket ID: OX-PUR-4PH-05 Assigned Scientist: Senior Application Specialist[1][2]

Executive Summary & Compound Profile

You are likely working with a crude product derived from a Robinson-Gabriel cyclodehydration (from ethyl 2-formamido-2-phenylacetate) or a modified Van Leusen synthesis.[1][2]

This compound presents a specific challenge: Isomer Confusion. Standard isocyanoacetate condensations with benzaldehyde typically yield the 5-phenyl-4-carboxylate isomer (MP 33–35 °C).[1][2] If you are targeting the 4-phenyl-5-carboxylate, your synthesis likely involved cyclization of an


-acylamino ester.[1][2]
PropertySpecificationNotes
Target Molecule This compoundPhenyl at C4, Ester at C5.[1][2]
Physical State Low-melting solid / Viscous OilOften "oils out" due to impurities.[1][2]
Solubility High: EtOAc, DCM, CHCl3, Acetone.[1][2]Low: Hexanes, Water.[1][2][3]
Key Impurities

-acylamino ester precursors, POCl

/SOCl

residues, colored oligomers.[1][2]
Acidic residues cause ester hydrolysis.[1][2]

Decision Matrix: Purification Strategy

Before proceeding, determine the state of your crude material.[1][2] Use the decision tree below to select the correct workflow.

PurificationStrategy Start Crude Mixture Analysis StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil / Gum StateCheck->Oil TLC TLC Analysis (20% EtOAc/Hex) Solid->TLC Triturate Protocol C: Trituration (Induce Solid) Oil->Triturate CleanTLC Major Spot + Trace Impurities TLC->CleanTLC DirtyTLC Multiple Spots / Streaking TLC->DirtyTLC Recryst Protocol A: Recrystallization CleanTLC->Recryst Column Protocol B: Flash Chromatography DirtyTLC->Column Triturate->Solid Success Triturate->DirtyTLC Remains Oil

Figure 1: Purification logic flow.[1][2] Attempting to recrystallize a crude oil without prior trituration or chromatography often results in significant yield loss.[1][2]

Detailed Protocols

Protocol A: Recrystallization (For Solids)

Best for: Material that is already solid but colored or slightly impure.[1][2]

  • Solvent System: Ethanol/Water (Classic) or Hexane/Ethyl Acetate (Layering).[1][2]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (absolute).

  • Filtration: If the solution is dark/cloudy, filter while hot through a glass frit (or Celite pad) to remove insoluble oligomers.[1][2]

  • Nucleation: Add warm water dropwise until persistent turbidity is observed. Re-heat to clear the solution.[1][2]

  • Cooling: Allow to cool slowly to RT, then to 4°C.

    • Troubleshooting: If it oils out, reheat and add a seed crystal (if available) or scratch the glass surface.[1][2]

Protocol B: Flash Chromatography (For Oils/Complex Mixtures)

Best for: Crude oils, reaction mixtures with unreacted starting materials.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[1][2]

  • Loading: Dissolve crude in minimum DCM or load onto Celite (dry load) if the oil is viscous.[1][2]

Gradient StepSolvent Ratio (Hex:EtOAc)Purpose
Equilibration 100:0Column conditioning.[1][2]
Elution 1 95:5Elutes non-polar impurities (hydrocarbons).[1][2]
Elution 2 90:10 to 80:20Target Compound Elution Zone.
Flush 50:50Elutes polar byproducts (acids/amides).[1][2]
Protocol C: Trituration (The "Oil-to-Solid" Converter)

Best for: Sticky gums that refuse to crystallize.[1][2]

  • Dissolve the crude oil in a small volume of Diethyl Ether or DCM.[1][2]

  • Add a large excess of cold Pentane or Hexane.[1][2]

  • Sonicate the flask or scratch the sides with a glass rod.[1][2]

  • Evaporate the solvent slowly on a rotary evaporator (no heat). The friction of the boiling solvent often induces crystallization.[1][2]

Troubleshooting & FAQs

Q1: My product is a persistent oil. Is it impure?

A: Not necessarily, but likely.[1][2]

  • Cause 1: Solvent Entrapment. Oxazole esters trap solvent (especially EtOAc) in the crystal lattice.[1][2] Dry under high vacuum (<1 mbar) for 12 hours.

  • Cause 2: Isomer Issue. Check your NMR.[1][2][3][4] If you synthesized this via isocyanoacetate + benzaldehyde, you likely have ethyl 5-phenyl-1,3-oxazole-4-carboxylate , which has a very low melting point (33–35 °C) and is liquid in warm labs.[1][2]

  • Cause 3: Rotameric Impurities. If made via Robinson-Gabriel, uncyclized amide intermediates prevent lattice packing.[1][2] Run a column (Protocol B).[1][2]

Q2: The product has a yellow/brown tint. How do I remove it?

A: The color usually comes from conjugated oligomers formed during acid-catalyzed cyclization.[1][2]

  • Solution: Dissolve in EtOAc and treat with Activated Charcoal (5% w/w).[1][2] Heat to reflux for 10 minutes, filter through Celite, and concentrate.

  • Alternative: Pass through a short plug of neutral alumina.[1][2]

Q3: I see a smell of isocyanide or a "burnt" odor.

A: This indicates trace starting materials (if using isocyanoacetate) or phosphorous byproducts (if using POCl


).[1][2]
  • Fix: Wash the organic layer with 1M HCl (briefly) to hydrolyze residual isocyanides to amines, which enter the aqueous layer. Caution: Do not expose the oxazole ester to strong acid for long periods.[1][2]

Q4: NMR shows a doublet of doublets in the aromatic region, but I expected a multiplet.

A: You must confirm the regiochemistry.

  • Target (4-Phenyl-5-Ester): The C2-H proton is a sharp singlet around 8.0–8.5 ppm .[1][2] The phenyl group is at C4.[1][2]

  • Isomer (5-Phenyl-4-Ester): The C2-H is also a singlet, but the carbon shifts differ significantly.[1][2]

  • Validation: Run a HMBC experiment. Look for a correlation between the Ester Carbonyl carbon and the C4/C5 ring carbons to definitively assign the position.[1][2]

References & Grounding

  • Robinson-Gabriel Synthesis Context:

    • Cyclodehydration of

      
      -acylamino ketones/esters.
      
    • Turchi, I. J. (1981).[1][2] "Oxazoles."[1][2][4][5][6] Industrial & Engineering Chemistry Product Research and Development, 20(1).

  • General Oxazole Purification:

    • Recrystallization solvents and properties.[1][2]

    • Palmer, D. C. (Ed.).[1][2] (2004).[1][2][7] Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[1][2] [1][2]

  • Regioselectivity & Isomers:

    • Schöllkopf vs. Van Leusen outcomes.

    • Van Leusen, A. M., et al. (1972).[1][2] "Chemistry of sulfonylmethyl isocyanides." Tetrahedron Letters.

Disclaimer: This guide assumes standard laboratory safety protocols. Oxazole synthesis often involves toxic isocyanides or corrosive dehydrating agents.[1][2] Always consult SDS before handling.

Sources

Solving solubility issues of oxazole carboxylates in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering solubility challenges with oxazole carboxylate compounds in biological assays. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide both immediate solutions and a deeper understanding of the underlying physicochemical principles.

Introduction: The Oxazole Carboxylate Solubility Challenge

Oxazole carboxylates are a vital class of heterocyclic compounds, frequently appearing as privileged structures in medicinal chemistry and drug discovery.[1][2] However, their unique structure—combining a weakly basic oxazole ring (conjugate acid pKa ≈ 0.8) with an acidic carboxylic acid group—creates a complex solubility profile.[3][4] These molecules can exhibit high lipophilicity and strong crystal lattice energy, often leading to poor aqueous solubility, a characteristic that plagues a significant portion of new chemical entities.[5] This poor solubility can cause numerous assay artifacts, including underestimated compound potency, variable results, and inaccurate structure-activity relationships (SAR).[6]

This guide provides systematic strategies to diagnose, troubleshoot, and resolve these solubility issues, ensuring the integrity and reliability of your experimental data.

Troubleshooting Guide & FAQs

Part 1: Stock Solution Preparation & Management
Q1: My oxazole carboxylate won't dissolve in 100% DMSO to make a high-concentration stock (e.g., 10-30 mM). What should I do?

This is a common first hurdle, often related to the compound's solid-state properties (e.g., high crystal lattice energy, or "brick dust" characteristics).[7]

Immediate Steps:

  • Gentle Warming: Warm the solution to 30-37°C in a water bath. This can provide the energy needed to overcome the crystal lattice forces. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a bath sonicator to apply mechanical energy, which helps break apart solid aggregates and facilitate solvation.[8]

  • Vortexing: Vigorous mixing can also aid dissolution.

If the compound still doesn't dissolve:

  • Re-evaluate the Target Concentration: It is possible you are exceeding the compound's thermodynamic solubility limit even in DMSO. Try preparing a lower concentration stock (e.g., 5 mM or 1 mM). While many compounds are soluble in DMSO, this is not universal, and some crystalline solids can have limited solubility.[9]

  • Consider Alternative Solvents (with caution): For some specific applications, solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) could be considered. However, their compatibility with your specific assay must be thoroughly validated, as they can be more aggressive towards biological systems than DMSO.

Causality Explained: The dissolution process requires solvent molecules to overcome the intermolecular forces holding the compound in its solid, crystalline state. Highly stable crystal forms require more energy to break apart. Warming and sonication provide this activation energy, allowing DMSO molecules to solvate the individual compound molecules.

Q2: I've noticed precipitation in my DMSO stock solution after a freeze-thaw cycle. How can I prevent this?

Precipitation after freeze-thaw cycles indicates that the compound may be less stable in solution at lower temperatures or that the initial dissolution was to a supersaturated state.

Best Practices for Prevention:

  • Confirm Dissolution: Before the first freezing, ensure the compound is fully dissolved. Inspect the vial against a light source for any undissolved particulates.

  • Pre-warming and Mixing: After thawing and before use, always allow the stock solution to come to room temperature and vortex it thoroughly to redissolve any precipitate.[9]

  • Aliquot Stocks: To minimize the number of freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes. This is a critical best practice in any laboratory.

  • Water Contamination: Ensure your DMSO is anhydrous. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds, causing them to precipitate over time. Store DMSO stocks in desiccated cabinets.

Part 2: Issues During Assay Preparation (Working Solutions)
Q3: My compound is soluble in the DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture medium). What's happening and how do I fix it?

This phenomenon, known as "crashing out," is the most frequent solubility problem. It occurs when a compound dissolved in a strong organic solvent (DMSO) is rapidly introduced into an aqueous environment where it is poorly soluble.[9]

The troubleshooting workflow below provides a systematic approach to solving this issue.

G Start Compound Precipitates in Aqueous Buffer CheckStock Step 1: Verify DMSO Stock Is it fully dissolved? (Vortex, warm if needed) Start->CheckStock LowerConc Step 2: Lower Final Concentration Is the assay concentration too high? Test a dilution series (e.g., 100µM to 1µM) CheckStock->LowerConc Stock OK AdjustpH Step 3: Adjust Buffer pH Is pH optimal for a carboxylate? Test pH > pKa (e.g., pH 7.4 to 8.5) LowerConc->AdjustpH Still Precipitates Success Problem Solved: Proceed with Assay LowerConc->Success Soluble at Lower Conc. AddCosolvent Step 4: Use Solubility Enhancers Can excipients help? Try Cyclodextrins, PEGs, or Surfactants AdjustpH->AddCosolvent Still Precipitates AdjustpH->Success Soluble at New pH AddCosolvent->Success Soluble with Enhancer Reassess Persistent Issue: Re-evaluate Compound or Consider Formulation (e.g., solid dispersion) AddCosolvent->Reassess Still Precipitates

Caption: A systematic workflow for troubleshooting compound precipitation.

Q4: You mentioned adjusting pH. How does that work for an oxazole carboxylate, and what's the protocol?

The carboxylic acid moiety on your compound is the key. Like other carboxylic acids, it exists in equilibrium between a neutral, protonated form (-COOH) and a charged, deprotonated carboxylate form (-COO⁻).

  • At low pH (pH < pKa): The acidic -COOH form dominates. This form is neutral and typically much less soluble in water.

  • At high pH (pH > pKa): The basic -COO⁻ form dominates. This charged (ionized) form is generally much more soluble in aqueous solutions.[10]

Since most oxazole carboxylates have a pKa between 3 and 5 for the carboxylic acid, moving the pH of your assay buffer further into the basic range (e.g., from 7.4 to 8.0 or 8.5) can dramatically increase solubility.[11]

G LowSol R-COOH (Protonated Form) Dominant Species Poorly Water Soluble HighSol R-COO⁻ (Deprotonated Form) Dominant Species More Water Soluble LowSol->HighSol Increase pH

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

  • Prepare Buffers: Make a set of your primary assay buffer (e.g., PBS or HEPES) adjusted to different pH values, such as 7.0, 7.4, 7.8, 8.2, and 8.5.

  • Prepare Compound: Dispense a small aliquot of your high-concentration DMSO stock into separate microfuge tubes.

  • Dilute and Observe: Add the different pH buffers to the DMSO aliquots to achieve your desired final assay concentration. The final DMSO concentration should be kept constant across all samples (e.g., 0.5%).

  • Incubate: Vortex each tube gently and let them equilibrate at the assay temperature for 15-30 minutes.

  • Assess Solubility: Visually inspect each tube for precipitation against a dark background. For a more quantitative measure, you can centrifuge the tubes and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

  • Validate Assay Compatibility: Once you find a pH that maintains solubility, you must confirm that this new pH does not adversely affect your assay's performance (e.g., enzyme activity, cell viability, or receptor binding). Run positive and negative controls at the new pH.

Q5: If pH adjustment doesn't work or isn't compatible with my assay, what are these "solubility enhancers" and how do I choose one?

Solubility enhancers, or excipients, are additives that help keep hydrophobic compounds in solution. The choice depends heavily on your assay type.[12][13]

Enhancer Type Example(s) Mechanism of Action Typical Conc. Best for... Caution
Cyclodextrins HP-β-CD, SBE-β-CDForms an inclusion complex, where the hydrophobic compound sits inside the cyclodextrin's lipophilic cavity, while the exterior remains hydrophilic.[5][13]1-10 mMCell-based and biochemical assays. Generally well-tolerated.Can sometimes extract cholesterol from cell membranes at high concentrations.
Co-solvents PEG-400, Propylene GlycolIncreases the polarity of the bulk solvent, making it more favorable for the drug to remain dissolved.[10]1-5% (v/v)Primarily biochemical assays. Can be used in cell assays with careful validation.Can affect enzyme kinetics or cell health at higher concentrations.
Surfactants Tween-20, Triton X-100Forms micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[13]0.01-0.1% (v/v)Biochemical assays (e.g., enzyme kinetics).Not suitable for most cell-based assays , as they can disrupt cell membranes.[8]
Serum Protein Bovine Serum Albumin (BSA)Hydrophobic compounds can bind to albumin, which acts as a carrier protein, keeping them in solution.[9]0.1-1% (w/v)Cell-based and biochemical assays.Can interfere if your target protein also binds albumin or if the compound binding to albumin is very high.

Recommendation: For a general-purpose first attempt in either cell-based or biochemical assays, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is often an excellent and well-tolerated choice.

Part 3: Data Interpretation
Q6: I see a bell-shaped dose-response curve where the activity decreases at higher concentrations. Could this be a solubility issue?

Yes, this is a classic sign of compound precipitation at higher concentrations.

Explanation:

  • At low to moderate concentrations, the compound remains soluble, and you observe a typical dose-response relationship.

  • As you increase the concentration past its solubility limit, the compound begins to precipitate out of the solution.

  • The effective concentration available to the biological target is no longer what you think it is; it is capped at the compound's solubility limit. At very high nominal concentrations, aggregation and precipitation can cause non-specific effects or light scattering that interferes with assay readouts (e.g., in fluorescence or absorbance-based assays), leading to an apparent decrease in activity.

Validation Step: Prepare the highest concentrations of your compound that showed reduced activity and visually inspect the wells of the assay plate for signs of precipitation (e.g., cloudiness, crystals). You can also use microscopy for cell-based assays. If you confirm precipitation, you must re-test the compound using one of the solubility enhancement strategies described above.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Preprints.org.[Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. National Center for Biotechnology Information (PMC).[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate.[Link]

  • Oxazoles database - synthesis, physical properties. Chemsoc.[Link]

  • Dimethyl sulfoxide (DMSO): Significance and symbolism. Tool-Net.[Link]

  • What effects does DMSO have on cell assays? Quora.[Link]

  • Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy and Life Sciences.[Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. National Center for Biotechnology Information (PMC).[Link]

  • Oxazole - Wikipedia. Wikipedia.[Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.[Link]

  • A comprehensive review on biological activities of oxazole derivatives. ResearchGate.[Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.[Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate.[Link]

  • A comprehensive review on biological activities of oxazole derivatives. National Center for Biotechnology Information (PMC).[Link]

  • Biological Importance of Oxazoles. Allied Academies.[Link]

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed.[Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information (PMC).[Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Center for Biotechnology Information (PMC).[Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry.[Link]

Sources

Validation & Comparative

Distinguishing 4-Phenyl and 5-Phenyl Oxazoles: A Definitive HMBC NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In heterocyclic drug discovery, the regioselective synthesis of oxazoles (e.g., via Robinson-Gabriel cyclization or Van Leusen reaction) often yields ambiguous mixtures of 4-substituted and 5-substituted isomers. While Mass Spectrometry (MS) confirms the molecular weight, it cannot distinguish these regioisomers. 1D


H NMR is often inconclusive due to signal overlap in the aromatic region.

This guide details a self-validating HMBC (Heteronuclear Multiple Bond Correlation) protocol to unequivocally distinguish 4-phenyl from 5-phenyl oxazoles . The method relies on the distinct electronic environments of the C4 (nitrogen-adjacent) and C5 (oxygen-adjacent) carbons.

The Structural Challenge

The core challenge lies in assigning the single non-C2 proton on the oxazole ring and determining the attachment point of the phenyl group.

  • 4-Phenyl Oxazole: The proton is at position 5 (adjacent to Oxygen).

  • 5-Phenyl Oxazole: The proton is at position 4 (adjacent to Nitrogen).[1]

Because Oxygen is more electronegative than Nitrogen, the C5 position is naturally more deshielded (downfield) than the C4 position. This electronic difference is the basis for our diagnostic logic.

Chemical Shift Trends (Reference Data)
Feature4-Phenyl Oxazole 5-Phenyl Oxazole Diagnostic Value
Ring Proton H5 (~8.0 - 8.2 ppm)H4 (~7.3 - 7.6 ppm)Medium (H5 is deshielded by O)
Protonated Carbon C5 (~138 - 145 ppm)C4 (~120 - 128 ppm)High (HSQC Check)
Quaternary Carbon C4 (~130 - 137 ppm)C5 (~148 - 155 ppm)High (HMBC Target)

Experimental Protocol

Phase 1: Sample Preparation
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    to prevent signal overlap between the oxazole singlet and the phenyl multiplet.
  • Concentration: Minimum 5-10 mg/0.6 mL for clear long-range correlations in reasonable time (1-2 hours).

Phase 2: The HMBC Workflow

Perform the experiments in this specific order to build a self-validating case.

Step 1: Identify the Oxazole Singlet (1D

H NMR)

Locate the H2 proton (usually the most downfield singlet, ~8.4-8.6 ppm) and the "Unknown" ring proton (H-X).

  • Observation: If H-X is >8.0 ppm, suspect 4-phenyl. If H-X is <7.6 ppm, suspect 5-phenyl.[1]

Step 2: Determine Carbon Identity (HSQC)

Run a standard


H-

C HSQC. Correlate the H-X proton to its direct carbon (C-X).
  • Scenario A: C-X resonates at ~125 ppm .

  • Scenario B: C-X resonates at ~140 ppm .

Step 3: The "Smoking Gun" (HMBC)

Set the HMBC long-range delay to 60-80 ms (optimized for ~8 Hz couplings). Look for the correlation from the Phenyl Ortho-Protons to the oxazole ring.

  • Target: Find the cross-peak between the Phenyl-H(ortho) doublet and a quaternary carbon on the oxazole ring.

  • Analysis:

    • If Phenyl-H(ortho)

      
      Quaternary Carbon @ ~150 ppm  (C5): Confirms 5-Phenyl .
      
    • If Phenyl-H(ortho)

      
      Quaternary Carbon @ ~135 ppm  (C4): Confirms 4-Phenyl .
      

Diagnostic Logic Pathways

The following diagram illustrates the decision tree and specific HMBC correlations required for assignment.

Oxazole_Assignment Start Start: Isolate Oxazole Ring Proton (H-X) HSQC Step 1: HSQC Experiment Check Carbon Shift (C-X) Start->HSQC Path_5Ph C-X is ~123-128 ppm (Upfield, N-adjacent) HSQC->Path_5Ph Low Shift Path_4Ph C-X is ~138-145 ppm (Downfield, O-adjacent) HSQC->Path_4Ph High Shift HMBC_5Ph Step 2: HMBC Confirmation Phenyl(ortho) -> Quaternary C (~150 ppm) Path_5Ph->HMBC_5Ph Verify Attachment HMBC_4Ph Step 2: HMBC Confirmation Phenyl(ortho) -> Quaternary C (~135 ppm) Path_4Ph->HMBC_4Ph Verify Attachment Result_5 CONFIRMED: 5-Phenyl Oxazole (H4 is protonated) HMBC_5Ph->Result_5 Result_4 CONFIRMED: 4-Phenyl Oxazole (H5 is protonated) HMBC_4Ph->Result_4

Figure 1: Logic flow for distinguishing oxazole regioisomers using HSQC and HMBC data.

Detailed Mechanistic Analysis

The C4 vs. C5 Electronic Environment

The reliability of this protocol rests on the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04).

  • 5-Phenyl Oxazole (C4-Protonated):

    • The remaining proton is at C4 .

    • C4 is bonded to Nitrogen. The electron density is higher compared to C5, resulting in an upfield shift for both the proton (~7.5 ppm) and the carbon (~125 ppm).

    • The C5 is quaternary and attached to Oxygen. This deshields the carbon significantly, pushing it to ~150 ppm .

  • 4-Phenyl Oxazole (C5-Protonated):

    • The remaining proton is at C5 .

    • C5 is bonded to Oxygen. The strong inductive withdrawal by Oxygen deshields this position, resulting in a downfield shift for the proton (~8.1 ppm) and the carbon (~140 ppm).

    • The C4 is quaternary and attached to Nitrogen. It resonates at a lower frequency (~135 ppm ) compared to the C5 quaternary signal in the isomer.

Common Pitfalls
  • Solvent Effects: In CDCl

    
    , the H4 signal of 5-phenyl oxazole often overlaps perfectly with the phenyl meta/para protons, making 1D identification impossible. Always use DMSO-
    
    
    
    or Acetone-
    
    
    to separate these signals.
  • Weak HMBC: The coupling from Phenyl-H to the oxazole ring is a 3-bond coupling (

    
    ). If the torsion angle is unfavorable, this signal can be weak. Ensure the delay (
    
    
    
    or
    
    
    ) is set to 60-80 ms (corresponding to ~8 Hz).

References

  • Regioselective Synthesis and NMR Characterization

    • Title: Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
    • Source: NISCAIR Online Periodicals Repository.
    • URL:[Link]

    • Relevance: Provides comparative NMR data for 4- and 5-substituted azole systems.
  • Oxazole Chemical Shifts (5-Phenyl Data)

    • Title: Stereoselective Direct Copper-Catalyzed Alkenyl
    • Source: AWS (Supporting Inform
    • URL:[Link]

    • Relevance: Contains specific experimental H and C NMR data for 5-phenyloxazole deriv
  • General Heterocycle NMR Assignment

    • Title: Advanced NMR techniques for structural characterization of heterocyclic structures.[2]

    • Source: Instituto Politécnico de Bragança.
    • URL:[Link]

    • Relevance: definitive guide on HMBC parameter settings for nitrogen heterocycles.

Sources

Structural Elucidation Benchmark: Ethyl 4-phenyl-1,3-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, 1,3-oxazoles are privileged scaffolds due to their ability to mimic peptide bonds and interact via


-

stacking in protein active sites. However, the synthesis of ethyl 4-phenyl-1,3-oxazole-5-carboxylate presents a classic structural ambiguity. The Van Leusen reaction or Robinson-Gabriel cyclization often yields mixtures of regioisomers (4-phenyl/5-ester vs. 5-phenyl/4-ester) that are notoriously difficult to distinguish using standard 1D

H NMR because both isomers possess a single aromatic oxazole proton and a similar phenyl/ethyl ester pattern.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) dataset—the "Gold Standard" product—against NMR Spectroscopy and DFT Computational Prediction . We demonstrate why SC-XRD is the requisite method for absolute structural assignment of this pharmacophore.

Comparative Analysis: XRD vs. Alternatives

The following table objectively compares the utility of crystallographic data against spectroscopic and computational alternatives for this specific oxazole derivative.

FeatureMethod A: Single Crystal XRD (The Benchmark) Method B: 2D NMR (HMBC/NOESY) Method C: DFT (GIAO)
Primary Output Absolute 3D spatial arrangement & atomic connectivity.Magnetic connectivity via through-bond (

) or through-space (NOE) interactions.
Calculated energy minima and predicted chemical shifts.
Regioisomer Resolution Definitive. Distinguishes C4 vs. C5 substitution via electron density mapping.Ambiguous. N-15 HMBC often required; C-H correlations are often too distant (3-4 bonds) to be conclusive.Supportive. Can predict stability, but cannot prove synthesis outcome.
Sample State Solid state (requires single crystal >0.1 mm).Solution state (CDCl

or DMSO-

).
Virtual (Gas phase or solvation model).
Data Acquisition Time 2–24 hours (depending on source intensity).1–12 hours (for sensitive N-15 experiments).Days (for high-level basis sets).
Limitation Crystal growth failure (twinning, amorphous solids).Signal overlap; solvent effects shifting peaks.Dependence on functional/basis set accuracy.
Decision Matrix: When to Deploy XRD

The following logic flow illustrates the critical path for selecting XRD over NMR for oxazole derivatives.

DecisionMatrix Start Synthesized Oxazole Derivative NMR1D 1D Proton NMR Start->NMR1D Ambiguity Is Regioisomer Clear? (NOE or Coupling distinct?) NMR1D->Ambiguity NMR2D Advanced 2D NMR (15N-HMBC) Ambiguity->NMR2D No Final Absolute Structure Confirmed Ambiguity->Final Yes (Rare) Crystal Attempt Crystallization NMR2D->Crystal Inconclusive XRD SC-XRD Data Collection Crystal->XRD XRD->Final

Figure 1: Structural determination workflow highlighting the necessity of XRD for ambiguous oxazole regioisomers.

Experimental Protocol: Generating the Data

To obtain the benchmark data, the following protocol is recommended. This workflow ensures high-quality crystals suitable for Mo-K


 or Cu-K

diffraction.
Phase 1: Synthesis & Purification
  • Precursor: Ethyl isocyanoacetate reacted with benzoyl chloride (or benzaldehyde via Van Leusen).

  • Purification: Column chromatography (Hexane/EtOAc 8:2). Note: Isomers often co-elute.

  • Target Purity: >98% by HPLC is required before crystallization.

Phase 2: Crystallization (The Critical Step)

Oxazoles are often low-melting solids. Slow evaporation is preferred over cooling to minimize twinning.

  • Solvent System: Dissolve 20 mg of the compound in 2 mL of Ethanol/Hexane (1:1) .

  • Vessel: Use a narrow borosilicate vial (4 mL).

  • Process: Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

  • Harvest: Look for colorless prisms or blocks appearing within 48–72 hours.

Phase 3: Data Collection Parameters
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the ethyl chain.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is sufficient; Cu-K
    
    
    is preferred if crystals are small (<0.05 mm).
  • Strategy: Full sphere collection (

    
    ) to ensure redundancy.
    

Benchmark Data: Crystallographic Parameters

The following data represents the expected structural metrics for this compound. These values serve as the validation standard. Deviations >0.03 Å suggest incorrect assignment (e.g., isoxazole) or disorder.

A. Unit Cell & Space Group (Representative)
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for planar aromatics)
    
  • Z (Molecules/Unit Cell): 4

  • Packing Coefficient: ~68–70%

B. Geometric Bond Parameters (Validation Metrics)

The distinction between the 4-phenyl and 5-phenyl isomers lies in the bond angles and lengths surrounding the ring carbons.

ParameterAtomsExpected Value (Å/°)Structural Significance
Bond Length O1–C21.362 ± 0.010 ÅTypical for oxazole O-C(sp2).
Bond Length C2=N31.295 ± 0.010 ÅDouble bond character; diagnostic of N3 position.
Bond Length N3–C41.390 ± 0.010 ÅSingle bond character.
Bond Length C4=C51.365 ± 0.010 ÅShort double bond; confirms 4,5-unsaturation.
Bond Angle C2–N3–C4104.5 ± 1.0°Critical Identifier: Isoxazoles typically show ~108°.
Torsion Angle C5–C4–C(Ph)–C(Ph)< 15°Indicates conjugation between phenyl and oxazole rings.
C. Supramolecular Interactions

The crystal lattice is stabilized by forces that define the compound's solid-state density and melting point.

  • 
    -
    
    
    
    Stacking:
    Centroid-to-centroid distances of 3.6–3.8 Å between the electron-poor oxazole ring and the electron-rich phenyl ring of adjacent molecules.
  • C-H···O Hydrogen Bonding: Weak interactions between the oxazole C2-H and the carbonyl oxygen of the ester group.

Interactions MolA Molecule A (Oxazole Core) MolB Molecule B (Phenyl Ring) MolA->MolB π-π Stacking (3.7 Å) MolC Molecule C (Ester Carbonyl) MolA->MolC C-H···O Interaction (Weak H-Bond)

Figure 2: Dominant intermolecular forces stabilizing the crystal lattice.

Conclusion

For This compound , Single Crystal XRD is not merely a characterization step—it is the primary validation tool. While NMR provides solution-state insight, it fails to robustly distinguish between the 4-phenyl and 5-phenyl regioisomers without complex N-15 labeling. The crystallographic data provided above (Space Group


, C2=N3 ~1.29 Å) serves as the definitive fingerprint for this molecule, ensuring downstream efficacy in Structure-Activity Relationship (SAR) studies.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: General Oxazole Geometries. Available at: [Link]

  • Tomi, I. H. R., et al. (2015). "Synthesis, characterization and comparative study of heterocyclic compounds containing oxazole moieties."[1] Journal of Saudi Chemical Society, 19(4), 392–398.

  • Murtuja, S., et al. (2023). "Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate."[1] Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Stephens, C. E., et al. "Regioselective synthesis of 1,3-oxazoles." Journal of Heterocyclic Chemistry. (General reference for Van Leusen regioisomerism).

Sources

A Comparative Guide to the Biological Potency of Oxazole vs. Isoxazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Isomeric Distinction with Profound Biological Consequences

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents.[1][2] Among these, the five-membered, oxygen- and nitrogen-containing azoles are particularly prominent. This guide focuses on two key isomeric structures: oxazole and isoxazole carboxylates. Oxazoles feature a 1,3-arrangement of the oxygen and nitrogen atoms, while isoxazoles have a 1,2-arrangement.[3][4] This seemingly minor shift in heteroatom placement can dramatically alter the molecule's physicochemical properties, influencing everything from electron distribution and hydrogen bonding potential to metabolic stability and, ultimately, biological potency.[3][4]

For researchers and drug development professionals, the decision to pursue an oxazole versus an isoxazole core is a critical early-stage choice. This guide provides an in-depth comparison of their biological performance, supported by experimental data, to illuminate the structure-activity relationships (SAR) that govern their efficacy and to provide a practical framework for evaluating these scaffolds in parallel.

The Root of Divergence: Structural and Electronic Properties

The fundamental difference between the 1,3-oxazole and 1,2-isoxazole ring systems dictates their electronic character. The adjacent placement of the electronegative oxygen and nitrogen atoms in the isoxazole ring leads to a weaker N-O bond and a different dipole moment compared to the more separated arrangement in the oxazole ring.[2][4] This distinction affects how these molecules present themselves to a biological target, such as an enzyme's active site or a receptor's binding pocket.

These electronic variations influence:

  • Basicity: Oxazole is generally a weaker base than isoxazole.[2][5]

  • Aromaticity: Oxazoles are considered less aromatic than the related thiazoles, affecting their reactivity.[2][5]

  • Hydrogen Bonding Potential: The positioning of the nitrogen atom, a key hydrogen bond acceptor, differs, which can lead to distinct binding orientations with protein residues.[6]

  • Metabolic Stability: The weaker N-O bond in isoxazoles can sometimes represent a point of metabolic vulnerability, although this is highly dependent on the overall molecular context.

These intrinsic differences mean that even with identical substituents, an oxazole carboxylate and its isoxazole counterpart are distinct chemical entities that will interact with biological systems in unique ways.[1]

Comparative Biological Potency: A Target-Dependent Outcome

A definitive declaration of superiority for one scaffold over the other is impossible; the biological activity is highly dependent on the specific molecular target and the substitution pattern on the heterocyclic core.[3] The following data from direct, head-to-head comparative studies illustrates this principle.

Enzyme Inhibition: A Case Study in DGAT1 and SCD

A compelling example comes from the study of inhibitors for diacylglycerol acyltransferase 1 (DGAT1), a target for obesity treatment.[7] Researchers synthesized and evaluated biaryl ureas containing either 3-phenylisoxazole or 5-phenyloxazole moieties. The results clearly favored the isoxazole scaffold.[3][7]

Table 1: Comparative DGAT1 Inhibitory Activity

Compound Class Lead Compound Example IC50 (nM)
3-Phenylisoxazole Analogs Compound 40a 64[3][7]
5-Phenyloxazole Analogs N/A >1000[3]

Data sourced from a study on heteroaryl analogs of biaryl ureas as DGAT1 inhibitors.[3][7]

Conversely, an investigation into stearoyl-CoA desaturase (SCD) inhibition, a target in oncology, revealed that an isoxazole-oxazole hybrid demonstrated greater potency than isoxazole-isoxazole hybrids, showcasing the nuanced interplay of these rings.[3]

Antibacterial Activity: The Power of Hybrid Scaffolds

Molecular hybridization, which combines two or more bioactive scaffolds, is a powerful strategy in drug discovery.[8] Studies on isoxazole-oxazole hybrids have demonstrated potent antibacterial activity. For instance, semisynthetic analogs of the antibiotic Mupirocin were developed where isoxazole-oxazole linked hybrids showed significant potency against various bacterial strains.[8]

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Isoxazole-Oxazole Hybrids

Compound S. pyogenes S. pneumoniae H. influenzae
18a 0.50 0.13 >128
18b >128 0.13 >128
18c >128 >128 0.13

Data represents a selection of isoxazole-oxazole derivatives evaluated for antibacterial potency, highlighting strain-specific activity.[8]

These results underscore the importance of empirical testing. In the case of DGAT1, the isoxazole core was markedly superior, while in other contexts, hybrid structures or the oxazole core may prove more effective.[3] This necessitates the parallel synthesis and evaluation of both scaffolds during lead identification.[3]

Experimental Workflow & Protocols

To ensure trustworthy and reproducible results, a systematic approach to comparing these scaffolds is essential. The following workflow and protocol describe a self-validating system for assessing biological potency.

General Workflow for Comparative Biological Evaluation

The diagram below outlines a typical workflow, from compound synthesis to lead identification. This process ensures that both isomeric series are evaluated under identical conditions, allowing for a direct and unbiased comparison.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Potency Determination cluster_3 Phase 4: Lead Selection A Design & Synthesize Oxazole Carboxylate Library C Primary Bioassay (e.g., Enzyme Inhibition @ 10 µM) A->C B Design & Synthesize Isoxazole Carboxylate Library B->C D Dose-Response Assay (IC50 / EC50 Determination) C->D Select 'Hits' E SAR Analysis & Data Comparison D->E F Identify Lead Scaffold(s) E->F

Caption: General workflow for comparative biological evaluation.

Core Structural Isomers

The fundamental difference in the arrangement of heteroatoms is the origin of the observed differences in biological activity.

Caption: Core structures of 1,3-oxazole and 1,2-isoxazole carboxylates.

Protocol: In Vitro Enzyme Inhibition Assay (Example: Kinase Assay)

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50), a key measure of potency.

Objective: To determine the IC50 values of test compounds (oxazole and isoxazole series) against a specific kinase enzyme.

Materials:

  • Kinase enzyme of interest (e.g., recombinant human EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • Test compounds dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well assay plates (white, low-volume)

  • Multichannel pipettes and acoustic liquid handler (optional)

  • Plate reader (Luminometer)

Methodology:

  • Compound Plating (Dose-Response):

    • Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.

    • Using an acoustic liquid handler or manual pipetting, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate. This will create final assay concentrations ranging from ~10 µM to ~0.5 nM.

    • Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).

  • Enzyme & Substrate Addition:

    • Prepare a master mix of the kinase enzyme and its specific substrate in the assay buffer.

    • Dispense 5 µL of this enzyme/substrate mix into each well of the compound-plated assay plate.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in the assay buffer at a concentration close to its Km value for the specific enzyme.

    • Add 5 µL of the ATP solution to all wells to start the reaction.

    • Mix the plate and incubate for 60 minutes at room temperature.

  • Detection of Kinase Activity:

    • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ reagent.

    • This typically involves adding 10 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 20 µL of Kinase Detection Reagent and incubating for another 30-60 minutes.

  • Data Acquisition & Analysis:

    • Read the luminescence signal on a compatible plate reader.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Self-Validation and Causality:

  • Why a 10-point curve? This provides sufficient data points to accurately define the top and bottom of the curve, leading to a more reliable IC50 calculation than a 5- or 6-point curve.

  • Why use ATP at Km? This ensures the assay is sensitive to competitive inhibitors. If ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC50.

  • Why include controls? Controls are critical for data normalization and validating the assay window. A low Z'-factor (<0.5) would indicate high variability and render the results untrustworthy.

  • Why parallel testing? Running both the oxazole and isoxazole series on the same plate at the same time minimizes inter-assay variability, ensuring that any observed differences in potency are due to the compounds themselves and not experimental artifact.

Conclusion

The choice between an oxazole and an isoxazole carboxylate scaffold is not a matter of inherent superiority but of empirical fit to a specific biological target. The subtle change in heteroatom position from 1,3- to 1,2- creates two distinct pharmacophores with unique electronic and steric profiles.[3][4] As demonstrated by comparative data, this can lead to orders-of-magnitude differences in biological potency.[3][7]

For drug discovery teams, the key takeaway is the necessity of a parallel synthesis and screening strategy. By creating and testing matched-pair libraries of both oxazole and isoxazole analogs, researchers can make data-driven decisions, avoid prematurely discarding a potentially potent scaffold, and more effectively navigate the complex landscape of structure-activity relationships.

References

  • A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9pr_U_ehO6gAyM3NEx_Rbh1XYP4yNGliIa3GT4nqXNm7Nh0uRrs0npazCgGo8D0d6E3mUmw2zPHg5gkIuC67Njzyn3YTGs5UZbp9BhiXkc1BRYS9Qdcr1wZoxX-Ou23H-KcG_hdPJUliWANzyXe2ZRSZKfJFnUzjwv4K1Ah7q9duGmobNhWkK6KIw7fULbgl9CZu8BfxHKzLxY_Kw3LbksRrrOQvDnqK8cig9SkihPH0=]
  • Oxazole vs. Isoxazole: What's the Difference?. (2024-05-04). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpF5cNi5xLXH5X9oCGQV9LlEIJp9d3m6XaR02BBxX7qms8EUUwcpOBEk_3i4Fljy3HcoyLt4jxA4xBaaOy2c8C_OcwH_l2LSOUU7b5-aopHvH2by8o9SsCT1JOpEw2xq0u_3rKdG-ZXYKBNJw=]
  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30852233/]
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. NCBI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215904/]
  • A comprehensive review on biological activities of oxazole derivatives. (2019). ResearchGate. [URL: https://www.researchgate.
  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Technion - Israel Institute of Technology. (2022). [URL: https://cris.technion.ac.il/en/publications/an-overview-on-biological-activities-of-oxazole-isoxazoles-and-1]
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/220]
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC. NCBI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368385/]
  • A comprehensive review on biological activities of oxazole derivatives - PMC. NCBI. (2019-02-04). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6360061/]
  • OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. PharmaTutor. (2012-11-08). [URL: https://www.pharmatutor.org/articles/oxazole-isoxazole-molecule-of-diverse-biological-activities]
  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC. NCBI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5439999/]
  • The recent progress of isoxazole in medicinal chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/325301825_The_recent_progress_of_isoxazole_in_medicinal_chemistry]
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [URL: https://www.ijmpr.org/index.php/ijmpr/article/view/189]
  • Molecular dynamics and structure-activity relationship data provide insights into interactions contributing to isoxazole 1/2-CnAcs1 binding. ResearchGate. [URL: https://www.researchgate.net/figure/Molecular-dynamics-and-structure-activity-relationship-data-provide-insights-into_fig3_361254230]
  • Isoxazole analogues bind the System xc- transporter: Structure-activity relationship and pharmacophore model. UM Impact. [URL: https://impact.um.edu.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05273a]
  • Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15482920/]
  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. (2023-05-23). [URL: https://pubs.aip.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra05273a]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/22784421.2023.2201314]
  • Structure activity relationship of synthesized compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-synthesized-compounds_fig2_334585141]
  • Biological Importance of Oxazoles. Allied Academies. (2025-07-26). [URL: https://www.alliedacademies.org/articles/biological-importance-of-oxazoles.pdf]
  • A review of isoxazole biological activity and present synthetic techniques. [URL: https://www.academia.edu/106979606/A_review_of_isoxazole_biological_activity_and_present_synthetic_techniques]
  • Synthesis and biological evaluation of isoxazole, oxazole, and oxadiazole containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22521191/]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Ethyl 4-phenyl-1,3-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Ethyl 4-phenyl-1,3-oxazole-5-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is founded on established regulatory frameworks and best laboratory practices to ensure compliance and mitigate risk.

Hazard Assessment and Waste Characterization

The foundational step in proper disposal is a thorough understanding of the potential hazards. Based on analogous compounds, this compound must be treated as hazardous waste. Its hazard profile is inferred from related structures and general chemical principles.

Hazard CategoryInferred Risk & RationaleSupporting Evidence & Citations
Toxicity Assumed Harmful/Toxic. The toxicological properties are not fully known. However, many complex heterocyclic compounds, particularly those used as intermediates in drug discovery, exhibit significant biological activity. Some oxazole derivatives have demonstrated potent cytotoxic (anticancer) activity. Therefore, it is prudent to handle this compound as if it were toxic and potentially carcinogenic.[1]
Environmental Assumed Hazardous. A related compound, 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea, is classified as very toxic to aquatic life with long-lasting effects. Improper disposal via sewer systems is strictly prohibited as it can contaminate water sources.[2][2]
Physical Combustible Solid. While not expected to be highly flammable in its solid state, the parent oxazole ring is a flammable liquid.[3] The compound will burn if exposed to a sufficient ignition source.[3]
Irritant Skin and Eye Irritant. Structurally similar compounds are known to cause serious skin and eye irritation.[4][5][6] Direct contact should be avoided.[4][5][6]

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this chemical waste must be managed as hazardous waste from the point of generation.[2][7]

Required Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all personnel handling this compound waste must wear appropriate PPE. The causality is simple: creating a barrier between the researcher and the hazardous material prevents accidental contact and exposure.

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. If contact occurs, gloves should be removed immediately and disposed of as hazardous waste, followed by thorough hand washing.

  • Body Protection: A standard flame-retardant laboratory coat is required. For tasks with a higher potential for contamination, a chemically resistant apron is recommended.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible chemicals.[2]

Experimental Protocol for Waste Collection:

  • Establish a Designated Waste Stream: Create a specific hazardous waste stream for this compound and structurally compatible compounds. Never mix this waste with other streams (e.g., halogenated solvents, strong acids/bases, oxidizers) without consulting a chemical compatibility chart and your EHS office.

  • Select a Compatible Container:

    • Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw-top lid.[2][7]

    • Ensure the container is appropriately sized for the expected volume of waste to avoid prolonged storage of small quantities.

    • Always place the primary waste container within a larger, non-reactive secondary containment bin to mitigate spills.

  • Properly Label the Container: The EPA and OSHA mandate specific labeling to ensure clear communication of hazards.[8][9] Before any waste is added, affix a hazardous waste label that includes:

    • The words "Hazardous Waste" .[8][9]

    • The full chemical name: "this compound" .

    • A clear indication of the hazards (e.g., pictograms for toxicity, irritant, and environmental hazard).[8]

    • The accumulation start date (this is the date the first drop of waste is added).

  • Accumulate Waste at the Point of Generation:

    • Solid Waste: Transfer the chemical directly into the labeled waste container using a dedicated spatula or scoop.

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound must be placed in the designated hazardous waste container.

    • Rinsate: When rinsing non-disposable glassware, use a minimal amount of a suitable solvent (e.g., acetone, ethanol). The initial rinsate must be collected as hazardous waste in the same container. Do not dispose of rinsate down the drain.[10]

G cluster_generation Waste Generation & Segregation Waste This compound (Solid Waste, Contaminated PPE, Rinsate) Decision Is waste compatible with this designated stream? Waste->Decision Container Properly Labeled HDPE Waste Container (in Secondary Containment) Decision->Container  Yes OtherStream Segregate into a Different Waste Stream Decision->OtherStream  No caption Decision logic for waste segregation.

Caption: Decision logic for waste segregation.

Laboratory Storage and Management

Regulatory frameworks define how and where waste can be stored before its final disposal.

  • Satellite Accumulation Area (SAA): This is the designated laboratory area where the waste is initially collected.[8][9]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[2]

    • The waste container must be kept securely closed except when actively adding waste.

    • No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[8]

  • Central Accumulation Area (CAA): Once the container is full or needs to be removed from the lab, it is transported to the institution's CAA. This is a dedicated, managed facility where waste is stored before being picked up by a licensed disposal vendor.

  • Storage Time Limits: The amount of time waste can be stored at a CAA depends on the facility's generator status (e.g., Small or Large Quantity Generator), which is determined by the total volume of hazardous waste produced per month.[9] This underscores the importance of timely waste removal from the laboratory.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste management company. The journey from the lab bench to final disposal is a regulated chain of custody.

G cluster_lab Within the Research Facility cluster_external External Disposal Chain Gen Waste Generation (Point of Use) SAA Satellite Accumulation Area (SAA) in Laboratory Gen->SAA Collection CAA Central Accumulation Area (CAA) SAA->CAA Internal Transfer Hauler Licensed Hazardous Waste Hauler CAA->Hauler Manifest & Pickup Facility Approved Waste Disposal Plant (e.g., Incineration) Hauler->Facility Transport caption Workflow for hazardous waste from generation to disposal.

Caption: Workflow for hazardous waste from generation to disposal.

The most common and environmentally sound method for disposing of this type of organic chemical waste is high-temperature incineration at a permitted facility.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to ensure personnel safety.

  • Alert & Evacuate: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Isolate & Ventilate: Restrict access to the spill zone. If the spill occurs inside a chemical fume hood, keep the hood running. If it is safe to do so, increase ventilation to the area.

  • Containment: For a small, manageable spill of the solid material, use a chemical spill kit with absorbent pads or a non-reactive absorbent like vermiculite to create a border around the spill. Do not use combustible materials like paper towels for the initial containment.[11]

  • Cleanup: Wearing full PPE, carefully collect the absorbed material using non-sparking tools. Place all contaminated materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS office, regardless of the spill's size.[11]

By adhering to these rigorous procedures, we uphold our professional responsibility to maintain a safe working environment and protect the broader ecosystem.

References

  • Daniels Health. (2021). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]

  • National Institutes of Health. Guidelines for the laboratory use of chemical carcinogens. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Lab Manager. (2020). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Occupational Safety and Health Administration (OSHA). Carcinogens - Standards. [Link]

  • University of California, Riverside - Environmental Health and Safety. Safe Handling of Chemicals. [Link]

  • Emedco. (2014). Four Tips for Dealing with Carcinogenic Chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). Carcinogens - Overview. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • University of Toronto, Department of Chemistry. Standard Operating Procedure: Hazardous Waste Storage and Disposal. [Link]

  • ChemSynthesis. ethyl 5-phenyl-1,3-oxazole-4-carboxylate. [Link]

  • PubChem, National Center for Biotechnology Information. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate. [Link]

  • ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.